Sublimation Temperature: VO(hfac)₂·H₂O Volatilizes at 70–100 °C vs. 150–190 °C for VO(acac)₂
VO(hfac)₂·H₂O can be quantitatively sublimed and delivered to the CVD reactor at a precursor bubbler/sublimator temperature of 70 °C for plasma-enhanced CVD (PECVD) and 100 °C for thermal MOCVD under reduced pressure (0.01 Torr) [1]. In contrast, VO(acac)₂, the most commonly used vanadium precursor, requires sublimation temperatures of approximately 150–190 °C for comparable CVD delivery rates [2]. This difference of 50–80 °C in practical operating temperature directly reduces energy input, mitigates premature thermal decomposition in delivery lines, and simplifies the engineering of precursor delivery systems when using VO(hfac)₂·H₂O.
| Evidence Dimension | Precursor sublimation/delivery temperature for CVD |
|---|---|
| Target Compound Data | 70 °C (PECVD) to 100 °C (thermal MOCVD) at 0.01 Torr |
| Comparator Or Baseline | VO(acac)₂: ~150–190 °C at comparable reduced pressure |
| Quantified Difference | ΔT ≈ 50–80 °C (target compound volatilizes at a substantially lower temperature) |
| Conditions | Reduced-pressure CVD reactor conditions; Ar carrier gas; VO(hfac)₂·H₂O data from PECVD at 50–70 mbar and hot-wall MOCVD at 0.01 Torr; VO(acac)₂ data from APCVD practice |
Why This Matters
A 50–80 °C reduction in sublimation temperature lowers thermal budget, reduces precursor decomposition risk in delivery lines, and broadens compatibility with temperature-sensitive substrates—criteria that directly influence precursor selection for industrial-scale thin-film manufacturing.
- [1] MOCVD Precursor Encyclopedia — VO(hfac)₂(H₂O) entry. Precursor evaporated at 70 °C for PECVD; VO(hfac)₂ sublimator at 100 °C for hot-wall MOCVD. URL: https://www.mocvd-precursor-encyclopedia.de/443876597/443961098 View Source
- [2] ICS82 Abstract Submission — CVD fabrication of VO₂ films employed sublimation of VO(acac)₂ at ~150–190 °C. URL: https://program.eventact.com View Source
